REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]=[CH:10]C2C=CC=CC=2)=[CH:4][C:3]=1[O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[CH2:24]([O:26][C:27]1[CH:32]=[CH:31][C:30]([SiH:33]([CH3:35])[CH3:34])=[CH:29][CH:28]=1)[CH3:25]>C(O)(C)C.[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl>[CH2:24]([O:26][C:27]1[CH:32]=[CH:31][C:30]([Si:33]([CH2:10][CH2:9][CH2:8][C:5]2[CH:6]=[CH:7][C:2]([F:1])=[C:3]([O:17][C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:4]=2)([CH3:34])[CH3:35])=[CH:29][CH:28]=1)[CH3:25] |f:3.4.5|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-fluoro-3-phenoxyphenylallylbenzene
|
Quantity
|
687 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)CC=CC1=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
4-ethoxyphenyl(dimethyl)silane
|
Quantity
|
595 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC=C(C=C1)[SiH](C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
11
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
is continued for a short period
|
Type
|
DISTILLATION
|
Details
|
259 g of forerun are distilled off in a high vacuum of 0.4-0.15 mbar
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC1=CC=C(C=C1)[Si](C)(C)CCCC1=CC(=C(C=C1)F)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |